2-Methyl-2-(trifluoromethyl)oxirane

Stereoselective synthesis Asymmetric catalysis Chiral building blocks

2-Methyl-2-(trifluoromethyl)oxirane (CAS 400838-83-7, C4H5F3O, MW 126.08 g/mol) is a fluorinated epoxide building block featuring a trifluoromethyl (-CF3) group and a methyl group attached to the same carbon of the strained three-membered oxirane ring. This geminal substitution pattern creates a chiral center at the fully substituted carbon.

Molecular Formula C4H5F3O
Molecular Weight 126.08 g/mol
CAS No. 400838-83-7
Cat. No. B3327938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(trifluoromethyl)oxirane
CAS400838-83-7
Molecular FormulaC4H5F3O
Molecular Weight126.08 g/mol
Structural Identifiers
SMILESCC1(CO1)C(F)(F)F
InChIInChI=1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3
InChIKeyGHTAXYFAHGPYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(trifluoromethyl)oxirane (CAS 400838-83-7): Key Properties and Procurement Overview for Fluorinated Synthon Selection


2-Methyl-2-(trifluoromethyl)oxirane (CAS 400838-83-7, C4H5F3O, MW 126.08 g/mol) is a fluorinated epoxide building block featuring a trifluoromethyl (-CF3) group and a methyl group attached to the same carbon of the strained three-membered oxirane ring . This geminal substitution pattern creates a chiral center at the fully substituted carbon . The compound is commercially available as a liquid at room temperature, typically with a purity of ≥95%, and requires cold storage (4°C) under inert atmosphere to maintain stability .

Why 2-Methyl-2-(trifluoromethyl)oxirane Cannot Be Replaced by Unsubstituted or Non-Fluorinated Oxiranes in Stereoselective Synthesis


Generic substitution of 2-methyl-2-(trifluoromethyl)oxirane with simpler oxiranes such as 2-methyloxirane (propylene oxide) or 2-(trifluoromethyl)oxirane is not chemically or functionally equivalent. The geminal disubstitution pattern (both -CH3 and -CF3 on the same carbon) creates a chiral center that is absent in mono-substituted analogs, enabling stereospecific transformations not possible with achiral alternatives [1]. The strong electron-withdrawing effect of the -CF3 group dramatically increases epoxide electrophilicity and reduces pKa of adjacent protons compared to non-fluorinated 2-methyloxirane, fundamentally altering reaction kinetics, regioselectivity, and product stability [2]. These combined steric and electronic features mean that a researcher cannot simply substitute a cheaper, non-fluorinated epoxide and expect comparable reactivity or downstream molecular properties in pharmaceutical or agrochemical lead optimization.

Quantitative Differentiation Evidence for 2-Methyl-2-(trifluoromethyl)oxirane (CAS 400838-83-7) Relative to Structural Analogs


Stereochemical Differentiation: Chiral Center Generation vs. Achiral 2-Methyloxirane and 2-(Trifluoromethyl)oxirane

2-Methyl-2-(trifluoromethyl)oxirane possesses a chiral center at the fully substituted carbon bearing both -CH3 and -CF3 groups, a structural feature completely absent in the most common achiral alternatives: 2-methyloxirane (propylene oxide, CAS 75-56-9) and 2-(trifluoromethyl)oxirane (CAS 359-41-1). The geminal disubstitution pattern creates a stereogenic center with defined absolute configuration available as (R)- or (S)-enantiomers (e.g., (R)-2-methyl-2-(trifluoromethyl)oxirane, CAS 1377696-68-8) [1]. This chiral center enables stereospecific ring-opening transformations producing enantiomerically enriched trifluoromethylated tertiary alcohols or boronic esters, a synthetic outcome unattainable with mono-substituted achiral analogs that yield racemic products or lack stereochemical control entirely [2]. In lithiation-borylation reactions with 2-trifluoromethyl oxiranes, the intermediate boronate complexes undergo 1,2-rearrangement with complete retentive stereospecificity, preserving the stereochemical information from the starting epoxide [3].

Stereoselective synthesis Asymmetric catalysis Chiral building blocks

Volatility and Lipophilicity Differentiation: 2-Methyl-2-(trifluoromethyl)oxirane vs. Non-Fluorinated 2-Methyloxirane

The introduction of the -CF3 group in 2-methyl-2-(trifluoromethyl)oxirane produces substantial changes in physical properties relative to its non-fluorinated counterpart 2-methyloxirane (propylene oxide). The trifluoromethyl group significantly increases both volatility and lipophilicity compared to non-fluorinated epoxides . This is quantitatively reflected in the logP (octanol-water partition coefficient) values: 2-methyl-2-(trifluoromethyl)oxirane has an ACD/LogP of 0.85, whereas 2-methyloxirane has an experimental logP of approximately 0.03 . This ~0.82 log unit difference represents an approximately 6.6-fold increase in lipophilicity for the fluorinated compound. The vapor pressure at 25°C is estimated at 337.8 mmHg for the target compound, with a predicted boiling point of 47.3°C at 760 mmHg, making it significantly more volatile than typical non-fluorinated epoxide analogs .

Physicochemical properties ADME optimization Fluorine chemistry

Reaction Rate Enhancement: 2-Trifluoromethyl Oxiranes vs. Non-Fluorinated Epoxides in Nucleophilic Ring-Opening

Trifluoromethyl-substituted oxiranes exhibit substantially accelerated reaction rates with nucleophiles relative to non-fluorinated analogs due to the strong electron-withdrawing effect of the -CF3 group. 2-Trifluoromethyl- and 2,2-bis(trifluoromethyl)-oxiranes have high reactivity towards nucleophilic reagents and react under relatively mild conditions with a variety of nucleophilic and electrophilic reagents [1]. Reactions of 2-trifluoromethyl-oxiranes with sulfur nucleophiles proceed rapidly under mild conditions [2]. This enhanced electrophilicity is a direct consequence of the -CF3 group's -I effect, which reduces electron density on the epoxide oxygen and carbon atoms, lowering the activation energy for nucleophilic attack compared to alkyl-substituted epoxides such as 2-methyloxirane. While direct kinetic rate constant comparisons between 2-methyl-2-(trifluoromethyl)oxirane and non-fluorinated 2-methyloxirane are not available in the primary literature, the class-level behavior of trifluoromethyl-substituted oxiranes consistently demonstrates accelerated nucleophilic ring-opening across multiple nucleophile types.

Reaction kinetics Electrophilicity Nucleophilic substitution

Storage Stability Requirements: 2-Methyl-2-(trifluoromethyl)oxirane vs. Standard Epoxide Storage Conditions

2-Methyl-2-(trifluoromethyl)oxirane requires specific storage conditions that differ from common non-fluorinated epoxides, directly impacting procurement and laboratory logistics. The compound must be stored at 4°C with ice pack shipping required for transportation . Long-term stability mandates storage in a dark place under an inert atmosphere, with recommendation for freezer storage at temperatures under -20°C for extended stability . This contrasts sharply with simpler epoxides like 2-methyloxirane (propylene oxide), which is typically stored at room temperature (2-8°C recommended but not strictly required) and does not mandate inert atmosphere protection. The enhanced storage stringency reflects the compound's higher reactivity and sensitivity to nucleophilic degradation (e.g., hydrolysis) induced by the electron-withdrawing -CF3 group. Suppliers provide purity specifications at ≥95% , and procurement must account for cold-chain shipping requirements that affect cost and delivery logistics.

Chemical stability Storage conditions Supply chain logistics

Optimal Research and Procurement Applications for 2-Methyl-2-(trifluoromethyl)oxirane (CAS 400838-83-7) Based on Verified Evidence


Asymmetric Synthesis of Trifluoromethylated Tertiary Alcohols and Quaternary Stereocenters

2-Methyl-2-(trifluoromethyl)oxirane is the optimal chiral epoxide substrate for constructing stereodefined quaternary carbon centers bearing a -CF3 group. Unlike achiral alternatives (2-methyloxirane or 2-(trifluoromethyl)oxirane), this compound provides a stereogenic center that can be transferred to products via stereospecific ring-opening reactions . In lithiation-borylation sequences, intermediate boronate complexes undergo 1,2-rearrangement with complete retentive stereospecificity, enabling synthesis of α-tertiary trifluoromethyl boronic esters that serve as versatile intermediates for pharmaceuticals and agrochemicals [1]. This application scenario is unique to the gem-disubstituted epoxide; neither mono-substituted analog can deliver stereodefined trifluoromethylated quaternary centers.

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

When medicinal chemistry programs require introduction of a trifluoromethyl group to improve membrane permeability or block oxidative metabolism, 2-methyl-2-(trifluoromethyl)oxirane provides a synthetic handle that non-fluorinated 2-methyloxirane cannot offer. The ACD/LogP value of 0.85 for the target compound represents a 6.6-fold increase in lipophilicity over 2-methyloxirane (LogP ≈ 0.03) . This property directly translates to improved passive membrane diffusion and potential blood-brain barrier penetration in drug candidates. The epoxide functionality allows for late-stage diversification through nucleophilic ring-opening while simultaneously installing the metabolically stable -CF3 group, a strategy not achievable with non-fluorinated epoxide building blocks.

Accelerated Reaction Development with Mild-Condition Nucleophilic Ring-Opening

Researchers developing synthetic methodologies that require rapid epoxide ring-opening under mild conditions should select 2-methyl-2-(trifluoromethyl)oxirane over non-fluorinated analogs. The class of trifluoromethyl-substituted oxiranes exhibits high reactivity towards nucleophilic reagents and reacts under relatively mild conditions across a variety of nucleophile types . This enhanced electrophilicity enables reactions to proceed at ambient temperatures with improved functional group tolerance compared to non-fluorinated epoxides, which typically require stronger nucleophiles, elevated temperatures, or Lewis acid catalysis. For high-throughput reaction screening or sensitive substrate functionalization, this compound offers kinetic advantages that accelerate method development.

Fluorinated Heterocycle and Boronic Ester Building Block Synthesis

2-Methyl-2-(trifluoromethyl)oxirane serves as a precursor for synthesizing trifluoromethylated heterocycles and boronic esters that function as key intermediates in pharmaceutical and agrochemical discovery. Lithiation-borylation reactions of 2-trifluoromethyl oxirane produce densely functionalized trifluoromethyl-substituted α-tertiary boronic esters with complete stereospecificity . Subsequent Zweifel olefinations provide access to trifluoromethyl-bearing quaternary stereocenters substituted with alkenes, alkynes, and ketones [1]. This synthetic pathway is uniquely enabled by the geminal substitution pattern and represents a procurement-justifiable application distinct from the capabilities of simpler, commercially available epoxide building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-(trifluoromethyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.